molecular formula C7H5F2NO2 B1322681 2,2-Difluoro-2-(pyridin-2-YL)acetic acid CAS No. 1039621-73-2

2,2-Difluoro-2-(pyridin-2-YL)acetic acid

Cat. No.: B1322681
CAS No.: 1039621-73-2
M. Wt: 173.12 g/mol
InChI Key: YSLRWDAJQZZLAQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(pyridin-2-YL)acetic acid is an organic compound characterized by the presence of two fluorine atoms and a pyridinyl group attached to an acetic acid moiety

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored in a dry environment at 2-8°c . These properties may impact its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been found to have potential effects on suppressing the production of collagen in vitro .

Action Environment

The action, efficacy, and stability of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Other factors such as pH and the presence of other compounds could also potentially influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid typically involves the reaction of fluorinated precursors with pyridine derivatives. One common method includes the reaction of fluorobenzene with difluoromethylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(pyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydroxide or ammonia under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions include various fluorinated derivatives, alcohols, amines, and substituted pyridines, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2,2-Difluoro-2-(pyridin-2-YL)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
  • Difluoro(pyridin-2-yl)acetic acid
  • 2,2-Difluoro-2-(2-pyridinyl)ethanol

Comparison: Compared to similar compounds, 2,2-Difluoro-2-(pyridin-2-YL)acetic acid is unique due to its specific substitution pattern and the presence of the pyridinyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,2-difluoro-2-pyridin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-7(9,6(11)12)5-3-1-2-4-10-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLRWDAJQZZLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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